Trh-amc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

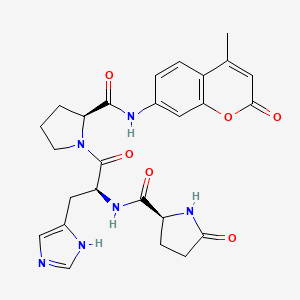

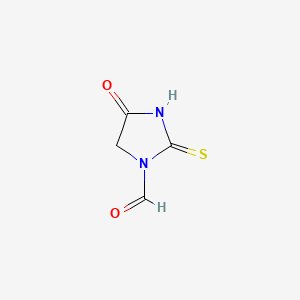

TRH-AMC (Thyrotropin-Releasing Hormone-AMC) is a fluorogenic substrate used in a coupled assay for thyrotropin-releasing hormone (TRH)-degrading ectoenzyme. It serves as a research tool to study the enzymatic degradation of TRH .

Synthesis Analysis

The chemical structure of this compound consists of a tripeptide sequence: {Pyr}-His-{Pro-AMC} . Here, {Pyr} represents pyroglutamic acid, His stands for histidine, and {Pro-AMC} denotes a proline residue linked to an aminomethylcoumarin (AMC) fluorophore .

Molecular Structure Analysis

This compound has a molecular formula of C~26~H~28~N~6~O~6~ and a molecular weight of approximately 520.54 g/mol . Its structure is crucial for its interaction with the TRH-degrading enzyme.

Chemical Reactions Analysis

As a fluorogenic substrate, this compound undergoes enzymatic cleavage by TRH-degrading ectoenzymes. Upon cleavage, the AMC fluorophore is released, resulting in fluorescence. This property allows researchers to monitor the activity of TRH-degrading enzymes .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Localization in the Brain and Spinal Cord : TRH-containing nerve terminals are found in the lower brain stem and spinal cord, indicating its role in these areas (Hökfelt, Fuxe, Johansson, Jeffcoate, & White, 1975).

Applications in Affinity Monolith Chromatography : Affinity monolith chromatography (AMC) is utilized for the selective separation and study of specific compounds, including TRH (Pfaunmiller, Paulemond, Dupper, & Hage, 2013).

Expression in Peripheral Tissues : TRH is expressed in the thymus, spleen, and adrenal gland, suggesting its biological activity in extrapituitary organs (Montagne, Ladram, Nicolas, & Bulant, 1999).

Role in Central Nervous System Disorders : TRH and its analogs are investigated for treatment of brain and spinal injury, and various CNS disorders such as schizophrenia, Alzheimer's disease, epilepsy, and depression (Khomane, Meena, Jain, & Bansal, 2011).

Neuropharmacological Action : TRH has broad-spectrum neuropharmacological action, which is the basis for its therapeutic applications beyond its endocrine properties (Khomane et al., 2011).

Encapsulation for Effective Delivery : Research on chitosan engineered TRH encapsulated poly(lactide-co-glycolide) based nanoparticles aims to improve delivery of TRH in biological systems (Kaur, Bhararia, Sharma, Mittal, Jain, Wangoo, & Sharma, 2016).

Regulation of its Own Receptors : TRH regulates the number of its own receptors in rat pituitary cells, suggesting a feedback mechanism in its function (Hinkle & Tashjian, 1975).

Regulation of Hypothalamic-Pituitary-Thyroid Axis : TRH plays a critical role in the central regulation of the hypothalamic-pituitary-thyroid axis, indicating its importance in endocrine functions (Fekete & Lechan, 2014).

Mécanisme D'action

Target of Action

TRH-AMC is a fluorogenic substrate used in a coupled assay for thyrotropin-releasing hormone (TRH)-degrading ectoenzyme . The primary target of this compound is the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II . This enzyme is part of the M1 family of metallopeptidases and is enriched in various brain regions but is also expressed in peripheral tissues including the anterior pituitary and the liver .

Mode of Action

This compound interacts with its target, the TRH-DE, which hydrolyzes the TRH peptide in blood and extracellular space . This interaction results in the degradation of TRH, thus controlling the activity of TRH. The TRH-DE has a very narrow specificity, and its best characterized biological substrate is TRH .

Biochemical Pathways

The action of this compound affects the hypothalamic-pituitary-thyroid (HPT) axis. TRH is synthesized by neurons of the paraventricular nucleus of the hypothalamus, which integrate metabolic information and drive the secretion of thyrotropin from the anterior pituitary . This process controls the activity of the thyroid axis. The effects of TRH are transduced by two G-protein-coupled TRH receptors (TRH-R1 and TRH-R2) in some mammals . The TRH-DE controls the flux of TRH into the hypothalamus-pituitary portal vessels and may regulate serum thyrotropin secretion .

Pharmacokinetics

It is known that the trh-de, the target of this compound, is expressed in various brain regions and peripheral tissues, including the anterior pituitary and the liver . This suggests that this compound could potentially have a wide distribution in the body.

Result of Action

The action of this compound results in the degradation of TRH, controlling its activity. This can have multiple central effects, such as promoting arousal, anorexia, and anxiolysis, as well as controlling gastric, cardiac, and respiratory autonomic functions . The degradation of TRH by TRH-DE also allows the control of TRH flux into the hypothalamus-pituitary portal vessels, which may regulate serum thyrotropin secretion .

Action Environment

The action of this compound, like that of many other biochemical compounds, can be influenced by various environmental factors. It is known that the TRH-DE is expressed in various brain regions and peripheral tissues, suggesting that the action of this compound could potentially be influenced by factors that affect these areas .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKTPVHFSNFMB-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)

![2-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B573834.png)